Cas no 17433-92-0 (Hydrazinecarboxamide, N-(3-nitrophenyl)-)

Hydrazinecarboxamide, N-(3-nitrophenyl)- structure
17433-92-0 structure
Product Name:Hydrazinecarboxamide, N-(3-nitrophenyl)-
CAS No:17433-92-0
MF:C7H8N4O3
MW:196.163420677185
MDL:MFCD16170908
CID:1367662
PubChem ID:12271014
Update Time:2025-07-09

Hydrazinecarboxamide, N-(3-nitrophenyl)- Chemical and Physical Properties

Names and Identifiers

    • Hydrazinecarboxamide, N-(3-nitrophenyl)-
    • MFCD16170908
    • N-(3-Nitrophenyl)hydrazinecarboxamide
    • AKOS006342324
    • 1-amino-3-(3-nitrophenyl)urea
    • 17433-92-0
    • MDL: MFCD16170908
    • Inchi: 1S/C7H8N4O3/c8-10-7(12)9-5-2-1-3-6(4-5)11(13)14/h1-4H,8H2,(H2,9,10,12)
    • InChI Key: HMXUVXPEGALDTB-UHFFFAOYSA-N
    • SMILES: O=C(NN)NC1C=CC=C(C=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 196.05964013g/mol
  • Monoisotopic Mass: 196.05964013g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 113Ų

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Additional information on Hydrazinecarboxamide, N-(3-nitrophenyl)-

Hydrazinecarboxamide, N-(3-nitrophenyl)- (CAS No. 17433-92-0): A Comprehensive Overview

Hydrazinecarboxamide, N-(3-nitrophenyl)-, identified by its CAS number 17433-92-0, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of hydrazine derivatives, which are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of a nitrophenyl group in its molecular structure imparts unique reactivity and potential biological activity, making it a subject of extensive study.

The molecular structure of Hydrazinecarboxamide, N-(3-nitrophenyl)- consists of a hydrazinecarboxamide moiety linked to a 3-nitrophenyl group. This configuration suggests potential applications in the synthesis of pharmaceutical intermediates and fine chemicals. The nitro group, in particular, is a well-known pharmacophore that can influence the pharmacokinetic and pharmacodynamic properties of compounds, making it a valuable component in drug design.

In recent years, there has been a growing interest in exploring the therapeutic potential of hydrazine derivatives. Research has indicated that compounds containing hydrazinecarboxamide functionalities may exhibit inhibitory effects on various enzymatic pathways, which could be exploited for the development of novel therapeutic agents. Specifically, studies have focused on the interaction of such compounds with enzymes involved in inflammation and cancer progression.

One of the most compelling aspects of Hydrazinecarboxamide, N-(3-nitrophenyl)- is its versatility in synthetic chemistry. The compound serves as a versatile intermediate in the preparation of more complex molecules. For instance, it can be used to synthesize Schiff bases and other heterocyclic compounds that have shown promise in preclinical studies for their antimicrobial and anti-inflammatory properties.

The 3-nitrophenyl group in the molecule also contributes to its reactivity, allowing for further functionalization through various chemical transformations. This feature makes it an attractive building block for medicinal chemists who are designing new drugs with tailored biological activities. The nitro group can be reduced to an amine or converted into other functional groups, providing multiple pathways for structural diversification.

Recent advancements in computational chemistry have also facilitated the study of Hydrazinecarboxamide, N-(3-nitrophenyl)-. Molecular modeling techniques have been employed to predict the binding modes of this compound with target enzymes and receptors. These studies have provided valuable insights into its potential as a lead compound for drug development. For example, computational studies have suggested that this compound may interact with enzymes such as cyclooxygenase-2 (COX-2), which is implicated in pain and inflammation.

In addition to its pharmaceutical applications, Hydrazinecarboxamide, N-(3-nitrophenyl)- has shown promise in materials science. The unique electronic properties of the nitrophenyl group make it suitable for use in organic electronics and photovoltaic devices. Researchers have explored its potential as a component in organic semiconductors and light-emitting diodes (OLEDs), where its electron-withdrawing nature could enhance device performance.

The synthesis of Hydrazinecarboxamide, N-(3-nitrophenyl)- involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between hydrazine derivatives and 3-nitrophthalic anhydride followed by hydrolysis and amidation steps. Advances in green chemistry have also led to the development of more sustainable synthetic methods, such as catalytic processes that minimize waste and energy consumption.

The safety profile of this compound is another critical consideration. While it does not fall under any hazardous or controlled substance classifications, appropriate handling procedures must be followed to ensure safe laboratory practices. Standard personal protective equipment (PPE), including gloves, goggles, and lab coats, should be used when handling this compound.

The future prospects for Hydrazinecarboxamide, N-(3-nitrophenyl)- are promising, with ongoing research aimed at uncovering new applications and improving synthetic methodologies. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this field. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in the development of next-generation therapeutics.

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